N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with dibromo and hydroxyphenyl groups
Preparation Methods
The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can be achieved through several synthetic routes. One common method involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide under acidic conditions. The reaction typically proceeds in the presence of a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields while minimizing the formation of byproducts . This approach is particularly advantageous for large-scale production, as it offers a more efficient and environmentally friendly alternative to traditional synthetic methods.
Chemical Reactions Analysis
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs with altered electronic properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, such as DNA replication, protein synthesis, and signal transduction .
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play critical roles in cell proliferation and survival.
Pathways: The compound has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. This modulation can lead to the suppression of tumor growth and the enhancement of therapeutic efficacy.
Comparison with Similar Compounds
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide: This compound shares a similar triazolo[1,5-a]pyrimidine core but differs in the substitution pattern and functional groups, leading to distinct chemical and biological properties.
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide: Another related compound with variations in the bromine substitution pattern, which can influence its reactivity and biological activity.
The uniqueness of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide lies in its specific substitution pattern and the presence of both dibromo and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H12Br2N6O2 |
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Molecular Weight |
468.10 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H12Br2N6O2/c1-7-3-8(2)23-15(19-7)20-13(22-23)14(25)21-18-6-9-4-10(16)12(24)11(17)5-9/h3-6,24H,1-2H3,(H,21,25)/b18-6+ |
InChI Key |
FZLMOPUIQOZMFZ-NGYBGAFCSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br)C |
Origin of Product |
United States |
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